Chemical structure and properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
Chemical structure and properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
An In-depth Technical Guide to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 1,2,4-oxadiazole ring system is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][2] This document details the structural attributes, predicted physicochemical properties, and a robust, literature-derived synthetic methodology for the title compound. Furthermore, it outlines the expected analytical characterization using modern spectroscopic techniques and explores the potential therapeutic applications based on the broad pharmacological activities exhibited by analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel 1,2,4-oxadiazole derivatives.
Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, first synthesized in 1884.[3] For nearly a century after its discovery, it remained a chemical curiosity until its potential in pharmacology was recognized.[3] Today, this scaffold is a privileged structure in drug discovery, primarily due to its ability to act as a bioisosteric replacement for carboxamide and carboxylic acid groups, enhancing a molecule's stability in biological systems.[1][2]
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and analgesic properties.[2][3][4] The structural rigidity and specific electronic properties of the ring allow it to engage in precise interactions with biological targets, making it a valuable building block for designing novel therapeutic agents.[5] The inclusion of the 3-aminophenyl (aniline) moiety provides a critical vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapies.
Structural and Physicochemical Profile
Chemical Structure Analysis
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is composed of three key functional components:
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A Phenylaniline Core: The aniline group at the meta-position (position 3) of the phenyl ring serves as a versatile synthetic handle and a potential hydrogen bond donor.
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A 1,2,4-Oxadiazole Heterocycle: This five-membered aromatic ring is the central scaffold, conferring metabolic stability and specific stereoelectronic properties.
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An Ethyl Substituent: Located at the 5-position of the oxadiazole ring, this alkyl group influences the molecule's lipophilicity and steric profile.
Caption: 2D Structure of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs such as the 4-substituted isomer and the 5-methyl analog.[6][7][8]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | (Calculated) |
| Molecular Weight | 189.21 g/mol | (Calculated) |
| Monoisotopic Mass | 189.09021 Da | [6] |
| XLogP3 | ~2.1 | [6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | (Calculated) |
| Hydrogen Bond Acceptors | 3 (from N, N, O) | (Calculated) |
| Rotatable Bond Count | 2 | (Calculated) |
Synthesis and Workflow
Retrosynthetic Strategy
The most efficient and common strategy for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[9] This intermediate is formed by the reaction of an amidoxime with an acylating agent. Therefore, the key disconnection is at the C-O and C-N bonds within the oxadiazole ring, leading back to 3-aminobenzamidoxime and a propionyl source.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Proposed Two-Step Synthesis
This protocol is based on well-established methodologies for the synthesis of 1,2,4-oxadiazoles and represents a reliable pathway to the target compound.[1][9]
Step 1: Synthesis of 3-Aminobenzamidoxime
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Rationale: This step converts the nitrile group into an amidoxime, which is the key nucleophile for the subsequent cyclization. Hydroxylamine is the reagent of choice for this transformation. An aqueous ethanol solution provides a suitable medium for both reactants, and a mild base like sodium carbonate facilitates the reaction.
-
Procedure:
-
To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol/water (e.g., 4:1 v/v), add sodium carbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-aminobenzamidoxime, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
-
Rationale: This is the crucial ring-forming step. The amidoxime, prepared in Step 1, is acylated by propionyl chloride to form an O-acyl amidoxime intermediate. This intermediate undergoes spontaneous or heat-induced cyclodehydration to form the stable 1,2,4-oxadiazole ring. Pyridine is used as a base to neutralize the HCl byproduct and as a catalyst.
-
Procedure:
-
Dissolve the crude 3-aminobenzamidoxime (1.0 eq) in a dry, aprotic solvent such as pyridine or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete cyclization. Monitor by TLC.
-
Upon completion, cool the mixture and quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline.
-
Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are the expected spectral characteristics based on the compound's structure and data from analogs.[6][10][11]
-
¹H-NMR:
-
Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm corresponding to the four protons on the disubstituted benzene ring.
-
Amine Protons: A broad singlet around δ 4.0-5.0 ppm (exchangeable with D₂O) for the -NH₂ group.
-
Ethyl Group: A quartet at approximately δ 2.9 ppm (-CH₂) and a triplet at approximately δ 1.4 ppm (-CH₃), with a coupling constant (J) of ~7.6 Hz.[10]
-
-
¹³C-NMR:
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Oxadiazole Carbons: Two characteristic quaternary carbon signals in the downfield region, typically δ 165-175 ppm.
-
Ethyl Carbons: Signals for the -CH₂ (~δ 19 ppm) and -CH₃ (~δ 11 ppm) carbons.[10]
-
-
Mass Spectrometry (ESI-MS):
-
The primary observation would be the protonated molecular ion [M+H]⁺ at m/z 190.0975.[10]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[10]
-
C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=N and C=C Stretching: Characteristic absorptions in the 1500-1650 cm⁻¹ region.
-
C-O Stretching: A strong band around 1175 cm⁻¹ associated with the C-O bond in the oxadiazole ring.[10]
-
Therapeutic Relevance and Future Directions
While 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline itself may not have extensive published biological data, the structural motifs it contains are of high interest in drug discovery.
-
Precedent in Clinical Development: The (5-ethyl-1,2,4-oxadiazol-3-yl) core is present in Aficamten , an investigational cardiac myosin inhibitor for treating hypertrophic cardiomyopathy (HCM).[12] This highlights the clinical relevance and favorable drug-like properties of this specific heterocyclic system.
-
Anticancer Potential: Numerous 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent anticancer agents against various human cell lines.[4][13] The aniline moiety provides a point for derivatization to optimize activity and selectivity.
-
Enzyme Inhibition and Receptor Antagonism: Diaryl-1,2,4-oxadiazoles have been identified as novel inhibitors of the interleukin-8 (IL-8) receptor, indicating potential applications in inflammatory diseases.[14] The structural similarity of the title compound suggests it could serve as a scaffold for developing antagonists for various G-protein coupled receptors (GPCRs) or enzyme inhibitors.
Future research should focus on:
-
Synthesizing and confirming the biological activity of the title compound.
-
Exploring derivatization of the aniline group to build a library of analogs for SAR studies.
-
Screening this library against a panel of relevant biological targets, including kinases, GPCRs, and cancer cell lines, to identify novel therapeutic leads.
Conclusion
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is a promising heterocyclic molecule that benefits from the well-documented utility of the 1,2,4-oxadiazole scaffold in medicinal chemistry. Its straightforward and efficient synthesis makes it an accessible building block for further chemical exploration. Based on the established biological activities of its analogs and the precedent set by clinical candidates like Aficamten, this compound represents a valuable starting point for the design and development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.
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